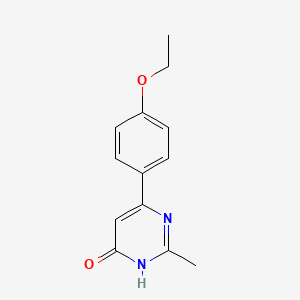

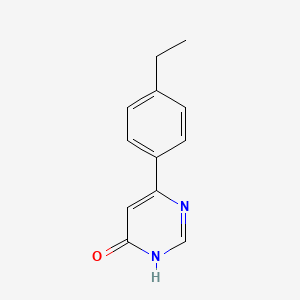

6-(4-Ethylphenyl)pyrimidin-4-ol

Übersicht

Beschreibung

“6-(4-Ethylphenyl)pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthese von bicyclischen Pyrimidinanaloga

6-(4-Ethylphenyl)pyrimidin-4-ol: dient als Vorläufer bei der Synthese von bicyclischen Pyrimidinanaloga, die in der medizinischen Chemie von Bedeutung sind. Diese Verbindungen, darunter Pyrimido[4,5-d]pyrimidine und Pyrimido[5,4-d]pyrimidine, zeigen eine Reihe von biologischen Aktivitäten und werden bei der Entwicklung neuer Therapeutika eingesetzt .

Entwicklung von Antimykotika

Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Voriconazol, einem Antimykotikum. Voriconazol hat eine ausgezeichnete Wirksamkeit gegen eine Vielzahl von Hefen und filamentösen Pilzen gezeigt, was es zu einem vielversprechenden Mittel zur Behandlung von invasiven Infektionen macht, die durch Pilze wie Aspergillus verursacht werden .

Optimierung der pharmazeutischen Synthese

Die Synthese der Verbindung wurde optimiert, um die Materialkosten zu senken und die Produktionsmethoden zu vereinfachen. Dies hat erhebliche Auswirkungen auf die pharmazeutische Industrie, in der kostengünstige und effiziente Synthesemethoden für die großtechnische Arzneimittelproduktion entscheidend sind .

Biologische Charakterisierung von Pyrimidinderivaten

Die Erforschung der biologischen Eigenschaften von Pyrimidinderivaten, einschließlich This compound, hilft, ihr Potenzial als Standard-Biokomponenten in der synthetischen organischen und medizinischen Chemie zu etablieren .

Analgetische und entzündungshemmende Anwendungen

Pyrimidinderivate wurden auf ihre analgetischen und entzündungshemmenden Eigenschaften untersucht. Verbindungen, die strukturell mit This compound verwandt sind, haben ein Potenzial in der Schmerztherapie und Entzündungsbekämpfung gezeigt .

Bioengineering und angewandte Chemie

Die Vielseitigkeit der Verbindung erstreckt sich auf Bioengineering- und Umweltanwendungen. Ihre Verwendung bei der Synthese von natürlichen und synthetischen Polymeren kann zu Fortschritten in biomedizinischen Materialien und Umwelttechnologien führen .

Cyclisierungsmethoden in der organischen Chemie

This compound: ist an neuartigen Cyclisierungsmethoden beteiligt, die für den Aufbau komplexer organischer Moleküle von entscheidender Bedeutung sind. Diese Methoden tragen zum breiteren Gebiet der organischen Synthese und des Compounddesigns bei .

Großtechnische Produktion für den kommerziellen Einsatz

Die Entwicklung schneller und komfortabler Methoden zur Herstellung von This compound hat seinen Einsatz im kommerziellen Maßstab ermöglicht. Dies ist besonders relevant für die Massenproduktion von Arzneimitteln, bei denen diese Verbindung verwendet wird .

Wirkmechanismus

Target of Action

The primary target of 6-(4-Ethylphenyl)pyrimidin-4-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, EGFR, by binding to the active site of the receptor . This binding can inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .

Biochemical Pathways

Upon binding to EGFR, this compound inhibits the activation of several key biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, this compound can exert its anti-proliferative effects .

Result of Action

The binding of this compound to EGFR leads to the inhibition of the receptor’s activity, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival . This results in the anti-proliferative activity of the compound, as evidenced by its ability to inhibit the proliferation of various human tumor cells .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(4-Ethylphenyl)pyrimidin-4-ol in lab experiments include its low cost, its ability to be synthesized from readily available precursors, and its ability to act as a chemical probe for studying protein-protein interactions. The main limitation of using this compound in lab experiments is its lack of specificity, as it can bind to many different proteins and alter their activity.

Zukünftige Richtungen

There are several potential future directions for research on 6-(4-Ethylphenyl)pyrimidin-4-ol. These include further studies on its anti-inflammatory and anti-tumor properties, as well as its potential use as a catalyst for the synthesis of organic compounds. Additionally, further research could be done to investigate its potential use as a drug delivery system, as well as its potential use in the development of novel therapeutic agents. Finally, further research could be done to investigate its potential use as a chemical probe for studying protein-protein interactions.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-(4-Ethylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications . The compound’s ability to inhibit or activate these enzymes can influence various biochemical pathways, making it a valuable subject of study.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by modulating the activity of CDKs and EGFR . Additionally, it influences the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes such as CDKs and EGFR, leading to their inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. The compound’s ability to modulate these molecular mechanisms makes it a potential candidate for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in the de novo synthesis of pyrimidines . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting cellular proliferation and survival.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it essential to understand these processes for effective therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

4-(4-ethylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBRKPRYLRCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

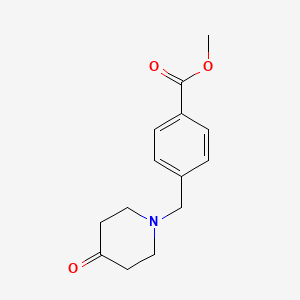

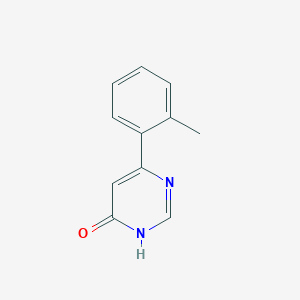

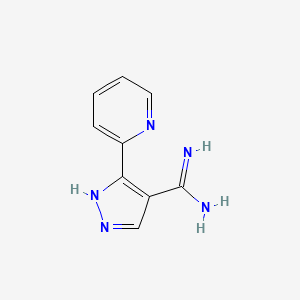

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)